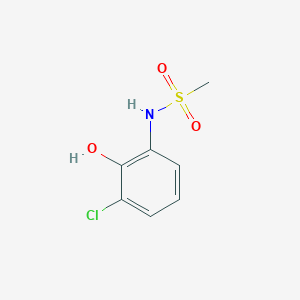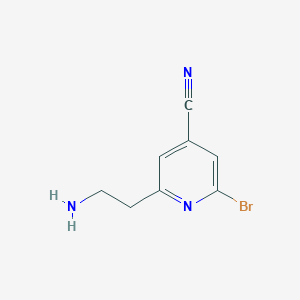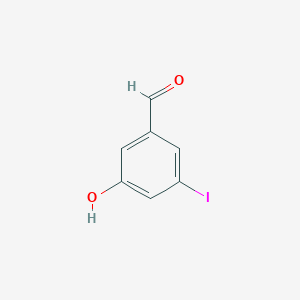
3-Hydroxy-5-iodobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-5-iodobenzaldehyde is an organic compound with the molecular formula C₇H₅IO₂ It is a derivative of benzaldehyde, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by a hydroxyl group and an iodine atom, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Hydroxy-5-iodobenzaldehyde can be synthesized through the iodination of 3-hydroxybenzaldehyde. The reaction typically involves the use of iodine and a suitable oxidizing agent in an aqueous medium. For example, 3-hydroxybenzaldehyde can be dissolved in ammonium hydroxide, followed by the addition of iodine and potassium iodide in water. The reaction is carried out at room temperature for a few hours to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or quinones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-hydroxy-5-iodobenzoic acid.
Reduction: Formation of 3-hydroxy-5-iodobenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-5-iodobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 3-hydroxy-5-iodobenzaldehyde involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the iodine atom can undergo substitution reactions. These properties make it a versatile compound in chemical synthesis and biological studies.
Vergleich Mit ähnlichen Verbindungen
- 3-Hydroxy-4-iodobenzaldehyde
- 2-Hydroxy-5-iodobenzaldehyde
- 3,5-Dichloro-2-hydroxybenzaldehyde
Comparison: 3-Hydroxy-5-iodobenzaldehyde is unique due to the specific positioning of the hydroxyl and iodine groups, which influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different reactivity patterns and applications in synthesis and research .
Eigenschaften
Molekularformel |
C7H5IO2 |
|---|---|
Molekulargewicht |
248.02 g/mol |
IUPAC-Name |
3-hydroxy-5-iodobenzaldehyde |
InChI |
InChI=1S/C7H5IO2/c8-6-1-5(4-9)2-7(10)3-6/h1-4,10H |
InChI-Schlüssel |
MPLHKDNGARIUCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1O)I)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


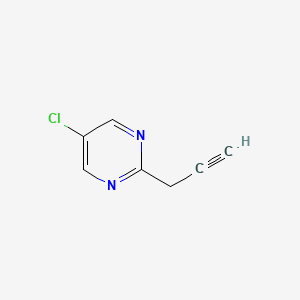
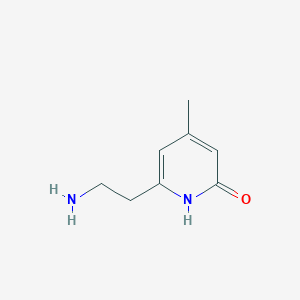
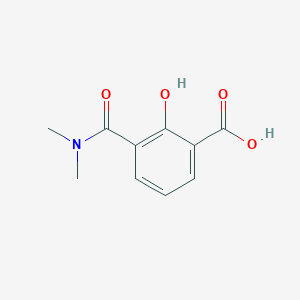
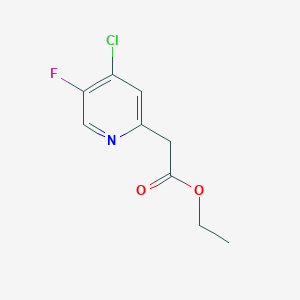


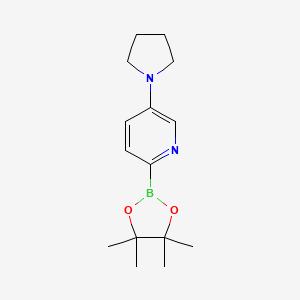
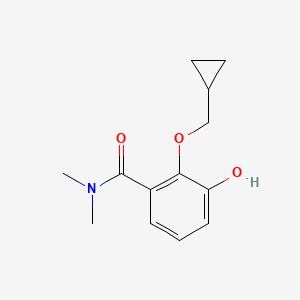
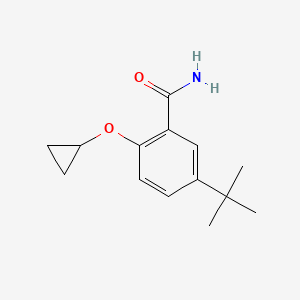
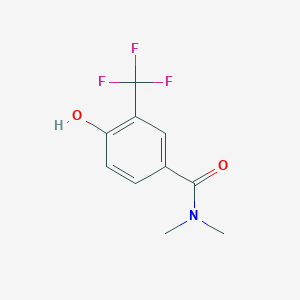
![2-Chloro-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine](/img/structure/B14845379.png)
![Benzyl ([4-formyl-6-(trifluoromethyl)pyrimidin-2-YL]methyl)carbamate](/img/structure/B14845380.png)
